Monoisodecyl phthalate

Description

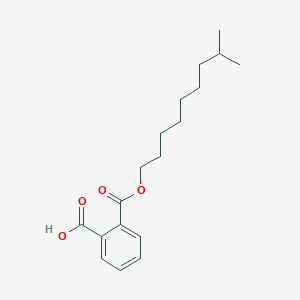

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(8-methylnonoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICLWBMRDQUIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953152 | |

| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31047-64-0 | |

| Record name | 1,2-Benzenedicarboxylic acid, monoisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031047640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation Pathways of Monoisodecyl Phthalate

Primary Metabolite Formation: Hydrolysis of Diisodecyl Phthalate (B1215562) to Monoisodecyl Phthalate

The initial step in the metabolism of Diisodecyl phthalate (DIDP) is its conversion to this compound (MiDP). This process, known as hydrolysis, involves the cleaving of one of the two ester bonds of the DIDP molecule.

Enzymatic Hydrolysis in Intestinal and Parenchymal Tissues

The hydrolysis of DIDP to MiDP is not a spontaneous chemical reaction but is catalyzed by specific enzymes within the body. nih.gove-apem.org This enzymatic action primarily occurs in the intestine and parenchymal tissues, which are the functional tissues of organs like the liver. nih.gove-apem.org For instance, after oral ingestion, DIDP is subjected to the action of these enzymes in the gut. industrialchemicals.gov.au The presence of MiDP in feces is consistent with the de-esterification process happening in the intestinal tract prior to absorption. industrialchemicals.gov.au

Contribution of Esterases and Lipases to MiDP Generation

The key enzymes responsible for the hydrolysis of DIDP are esterases and lipases. nih.gove-apem.orgmdpi.com These enzymes are broadly distributed in the body and are specialized in breaking down esters. imrpress.comresearchgate.netmdpi.com Pancreatic lipase (B570770) and esterases present in the intestinal mucosa are particularly implicated in the conversion of DIDP to MiDP. industrialchemicals.gov.aumdpi.com This initial metabolic step is crucial as it transforms the parent compound into a more biologically available monoester metabolite.

Secondary Metabolite Formation: Oxidative Metabolism of this compound

Following its formation, this compound (MiDP) undergoes further metabolic changes, primarily through oxidation. This second phase of metabolism is essential for detoxification and subsequent elimination from the body. High-molecular-weight phthalates like DIDP, and consequently MiDP, are known to be metabolized into several oxidative products. nih.govfrontiersin.org

Hydroxylation and Carboxylation Reactions of the Side Chain

The oxidative metabolism of MiDP involves chemical reactions that modify its isodecyl side chain. nih.govimrpress.com These reactions include hydroxylation, where a hydroxyl (-OH) group is added, and carboxylation, where a carboxyl (-COOH) group is introduced. imrpress.comimrpress.com These modifications increase the water solubility of the metabolites, facilitating their excretion. e-apem.org

Identification of Key Oxidative Metabolites

Several key oxidative metabolites of MiDP have been identified in urine samples from both animal studies and human biomonitoring. nih.govnih.gov These secondary metabolites are often more abundant in urine than MiDP itself, making them important biomarkers for assessing exposure to DIDP. nih.govnih.gov

The primary oxidative metabolites identified include:

Mono(carboxyisononyl) phthalate (MCiNP): This metabolite is formed through the oxidation of the isodecyl side chain and is often the most abundant urinary metabolite of DIDP. nih.govnih.gov

Mono(hydroxyisodecyl) phthalate (MHiDP): This is another significant oxidative metabolite resulting from the hydroxylation of the side chain. nih.govnih.goviarc.fr

Mono(oxoisodecyl) phthalate (MOiDP): This ketone-containing metabolite is also a product of the oxidative pathway. nih.govnih.goviarc.fr

Studies have shown that in human urine, the detection frequency of these oxidative metabolites (MCiNP, MHiDP, and MOiDP) is significantly higher than that of MiDP. nih.gov For example, one study detected MCiNP, MHiDP, and MOiDP in 98%, 96%, and 85% of samples, respectively, while MiDP was not detected at all. nih.gov

| Metabolite Name | Abbreviation | Formation Pathway |

| Mono(carboxyisononyl) phthalate | MCiNP | Carboxylation of the isodecyl side chain of MiDP |

| Mono(hydroxyisodecyl) phthalate | MHiDP | Hydroxylation of the isodecyl side chain of MiDP |

| Mono(oxoisodecyl) phthalate | MOiDP | Oxidation of the isodecyl side chain of MiDP to a ketone |

Conjugation and Elimination Pathways of this compound Metabolites

The final phase of MiDP metabolism involves the conjugation of its oxidative metabolites, which prepares them for elimination from the body. This process, known as phase II metabolism, further increases the water solubility of the metabolites. e-apem.orgfrontiersin.org

The primary conjugation reaction is glucuronidation, where glucuronic acid is attached to the metabolites. e-apem.orgfrontiersin.org This reaction is catalyzed by the enzyme UDP-glucuronyl transferase. nih.govmdpi.com The resulting glucuronide conjugates are hydrophilic and can be efficiently excreted from the body, primarily through urine. e-apem.orgfrontiersin.org For example, MOiDP has been observed to be excreted as its glucuronide conjugate. nih.gov While urine is the main route of elimination for many phthalate metabolites, some fecal excretion also occurs. industrialchemicals.gov.aunih.gov

Glucuronidation of Oxidative Metabolites

The metabolic pathway for high molecular weight phthalates like DIDP involves multiple steps to render the compounds more water-soluble for excretion. frontiersin.orgcanada.ca After the initial hydrolysis to MIDP and subsequent oxidation to secondary metabolites, a Phase II conjugation reaction occurs. nih.gove-apem.orgfrontiersin.org Specifically, the oxidative metabolites of MIDP can be transformed into glucuronide conjugates. nih.govfrontiersin.org This process, catalyzed by the enzyme uridine (B1682114) 5′-diphospho-glucuronosyltransferase, increases the hydrophilicity of the metabolites, facilitating their elimination from the body. nih.gov Studies have confirmed the presence of conjugated forms of DIDP metabolites in plasma, urine, and feces. nih.gov

Excretion Routes: Urinary and Fecal Elimination Dynamics

The elimination of DIDP and its metabolites occurs through both urinary and fecal routes. industrialchemicals.gov.auindustrialchemicals.gov.au The composition of metabolites differs significantly between these two pathways. Urinary excretion is dominated by the secondary, oxidative metabolites of MIDP, such as mono-carboxy-isononyl-phthalate (MCiNP), and phthalic acid. nih.govindustrialchemicals.gov.augreenfacts.org The primary monoester, MIDP, and the parent compound, DIDP, are typically not found in measurable amounts in urine. nih.gov

Conversely, fecal excretion contains the parent compound (DIDP), the primary monoester (MIDP), and the oxidized monoester derivative. industrialchemicals.gov.augreenfacts.org In feces, the majority of the excreted substance is the parent DIDP compound, with only a small amount present as secondary metabolites. nih.gov The specific dynamics show a shared excretion between urine and feces following oral and inhalation exposure, while dermal exposure appears to favor fecal elimination. greenfacts.org

Table 1: Excretion Profile of Diisodecyl Phthalate (DIDP) Metabolites

| Excretion Route | Metabolites Detected | Source Citation |

|---|---|---|

| Urine | Oxidative monoester derivatives (e.g., MCiNP), Phthalic acid | nih.govindustrialchemicals.gov.augreenfacts.org |

| Feces | Parent compound (DIDP), this compound (MIDP), Oxidative monoester derivatives | industrialchemicals.gov.augreenfacts.org |

Toxicokinetic Studies of Diisodecyl Phthalate and this compound in Experimental Models

Toxicokinetic studies in experimental models, primarily rats, have been conducted to understand the fate of DIDP and its metabolite MIDP in the body. These studies provide crucial data on the absorption, distribution, and elimination of the compound.

Absorption, Distribution, and Elimination Profiles

The absorption of DIDP varies depending on the route of exposure. Oral absorption in rats appears to be a saturable process, with the percentage of absorption decreasing as the dose increases. greenfacts.org Dermal absorption is very low in rats and is suggested to be even lower in humans. industrialchemicals.gov.augreenfacts.org In contrast, inhaled DIDP aerosol seems to be readily absorbed. greenfacts.org

Table 2: Summary of DIDP Toxicokinetics in Rat Models

| Parameter | Finding | Source Citation |

|---|---|---|

| Oral Absorption | Decreases as dose increases (saturable mechanism). | greenfacts.org |

| Dermal Absorption | Very low, estimated at less than 4% of the applied dose over 7 days. | greenfacts.org |

| Inhalation Absorption | Readily absorbed, estimated bioavailability of 75%. | greenfacts.org |

| Primary Distribution Sites (Oral/Inhalation) | Gastrointestinal Tract, Liver, Kidneys. | industrialchemicals.gov.augreenfacts.org |

| Elimination | Rapid; 99% of an oral dose eliminated in urine and feces within 72 hours. | industrialchemicals.gov.au |

Lack of Bioaccumulation Potential in Relation to Rapid Metabolism

A key finding from toxicokinetic studies is the lack of significant bioaccumulation of DIDP and its metabolites. industrialchemicals.gov.augreenfacts.org The rapid and extensive metabolism of the parent compound to MIDP and subsequently to more hydrophilic oxidative metabolites facilitates its swift elimination from the body. nih.govindustrialchemicals.gov.auresearchgate.net Studies in rats show that DIDP is rapidly eliminated and does not accumulate in tissues. industrialchemicals.gov.augreenfacts.org This low bioaccumulation potential is a direct consequence of its efficient metabolic clearance. canada.ca Although phthalates in general can show persistence and lipophilicity, specific studies on DIDP indicate that it does not remain in the body for extended periods. industrialchemicals.gov.aumdpi.com

Chemical Compounds Mentioned

Human Exposure Assessment and Biomonitoring of Monoisodecyl Phthalate Metabolites

Methodologies for Quantifying Monoisodecyl Phthalate (B1215562) Metabolites in Biological Matrices

The accurate quantification of Monoisodecyl phthalate (MiDP) and its metabolites in biological matrices is paramount for assessing human exposure to its parent compound, Diisodecyl phthalate (DiDP). Given the low concentrations of these substances in the human body and the complexity of the biological samples, highly sensitive and specific analytical methods are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of phthalate metabolites in biological samples such as urine and serum. This technique offers high selectivity and sensitivity, which is crucial for detecting the trace levels of these compounds. The methodology typically involves an initial enzymatic deconjugation step to measure the total concentration of the metabolites (both free and glucuronidated forms). This is followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. The extracted and purified metabolites are then separated using high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. Isotope dilution is a common practice in these methods to ensure high accuracy and precision by correcting for any matrix effects and variations during sample preparation.

Online SPE-HPLC-MS/MS systems have been developed to automate the sample preparation and analysis process, increasing throughput and reducing the potential for contamination. These advanced systems provide a robust and reliable platform for large-scale biomonitoring studies. For instance, a sensitive and accurate automated analytical method using on-line solid phase extraction coupled with isotope dilution-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry has been developed for measuring a wide range of phthalate metabolites in human urine, including those of DiDP. nih.govnih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) represents a further advancement in the quantification of phthalate metabolites. UHPLC systems use columns with smaller particle sizes, which allows for faster analysis times and improved chromatographic resolution compared to conventional HPLC. This is particularly advantageous when analyzing a large number of samples in epidemiological studies.

A UHPLC-ESI-MS/MS method has been successfully developed and validated for the simultaneous quantification of DiDP and its major metabolites, including MiDP and its oxidative derivatives, in various biological samples. s4science.atiiab.me This method has been applied in toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of DiDP. The high sensitivity and specificity of UHPLC-ESI-MS/MS are essential for accurately measuring the low concentrations of these metabolites in biological matrices.

A significant challenge in the analysis of phthalate metabolites is the ubiquitous presence of phthalates in the laboratory environment, which can lead to sample contamination and inaccurate results. acs.org Phthalates are present in many laboratory materials, including plastics, solvents, and glassware, and can be introduced at any stage of the analytical process. acs.orgresearchgate.net To minimize contamination, rigorous control measures are necessary, such as using phthalate-free labware, pre-washing all materials with organic solvents, and running procedural blanks with each batch of samples. researchgate.net

Another challenge is the complexity of the isomeric mixtures of high-molecular-weight phthalates like DiDP. This complexity can result in the elution of metabolites as clusters of multiple peaks, making chromatographic separation and quantification difficult. nih.govmdpi.com The development of analytical methods must account for this isomeric complexity to ensure accurate measurement. Furthermore, the availability of certified reference standards for all metabolites is crucial for accurate quantification, and inconsistencies between different batches of standards can affect the reliability of the results.

Biomonitoring of Diisodecyl Phthalate Exposure: Role of this compound Derivatives as Biomarkers

Biomonitoring is a key tool for assessing human exposure to environmental chemicals. For DiDP, the measurement of its metabolites in biological samples provides a more accurate picture of internal exposure than measuring the parent compound.

While this compound (MiDP) is the initial hydrolytic metabolite of DiDP, it is further metabolized into oxidative derivatives. mdpi.com Research has shown that these oxidative metabolites, namely Monocarboxyisononyl phthalate (MCiNP), Monohydroxyisodecyl phthalate (MHiDP), and Monooxoisodecyl phthalate (MOiDP), are more reliable biomarkers for assessing DiDP exposure than MiDP. nih.govmdpi.com This is because high-molecular-weight phthalates are extensively metabolized, and their oxidative metabolites are excreted in the urine at much higher concentrations than the hydrolytic monoesters.

Studies have demonstrated that the detection frequencies and urinary concentrations of MCiNP, MHiDP, and MOiDP are significantly higher than those of MiDP. nih.govmdpi.com The strong correlation between the urinary concentrations of these oxidative metabolites further supports their use as biomarkers for a common parent compound, DiDP. nih.gov Therefore, for human exposure assessment to DiDP, the focus has shifted from the primary monoester to its more abundant and frequently detected oxidative metabolites. mdpi.com

In Urine:

Biomonitoring studies have consistently shown that the detection frequency of this compound (MiDP) in human urine is very low. In many studies, MiDP is often not detected in any of the urine samples analyzed. nih.govmdpi.com In contrast, its oxidative metabolites are detected in a vast majority of the population. For example, in a study of 129 adult volunteers, MiDP was not detected in any of the samples, while MCiNP, MHiDP, and MOiDP were detected in 98%, 96%, and 85% of the samples, respectively. nih.govmdpi.com This highlights the rapid and extensive metabolism of MiDP into its secondary metabolites.

The concentrations of the oxidative metabolites are also found to be significantly higher than that of MiDP. The following table summarizes the urinary concentrations of DiDP oxidative metabolites from a study of adult volunteers.

| Metabolite | Detection Frequency (%) | Concentration Range (ng/mL) |

|---|---|---|

| Monocarboxyisononyl phthalate (MCiNP) | 98 | <0.25 to 335 |

| Monohydroxyisodecyl phthalate (MHiDP) | 96 | <0.25 to 589 |

| Monooxoisodecyl phthalate (MOiDP) | 85 | <0.25 to 127 |

Data from a study of 129 adult volunteers with no known exposure to DiDP. mdpi.com

In Serum:

Data on the concentration of this compound (MiDP) in human serum is more limited, as urine is the preferred matrix for biomonitoring of phthalate exposure due to the rapid metabolism and excretion of these compounds. However, some studies have measured MiDP in serum.

In a Spanish adult cohort study, this compound (MiDP) was measured in serum samples. The detection rate of MiDP was 46.2%. nih.gov Due to the relatively low detection frequency, for the purpose of statistical analysis in that study, the concentrations of MiDP were dichotomized into values above or below the limit of detection. s4science.at This indicates that while MiDP can be detected in serum, a significant portion of the general population may have levels below the current analytical detection limits. The study also noted that the oxidative metabolites of DiDP, MHiDP, MOiDP, and MCiDP, were not detected in the serum samples. nih.gov

The following table presents the detection frequency of this compound in a human serum study.

| Biological Matrix | Metabolite | Detection Frequency (%) | Limit of Detection (ng/mL) |

|---|---|---|---|

| Serum | This compound (MiDP) | 46.2 | 0.72 |

Data from a study of a Spanish adult cohort (n=143). nih.gov

Population-Based Exposure Studies and Temporal Trend Analysis

National and Regional Cohort Studies on Phthalate Metabolite Levels

Large-scale biomonitoring programs are essential for assessing the extent of human exposure to environmental chemicals, including phthalates. These studies analyze metabolites in urine samples from a representative portion of the population, providing valuable data on exposure levels across different demographics.

United States: National Health and Nutrition Examination Survey (NHANES) Conducted by the Centers for Disease Control and Prevention (CDC), NHANES is an ongoing survey that assesses the health and nutritional status of the U.S. population. epa.gov Since 1999, NHANES has included measurements of various phthalate metabolites in urine, creating a robust dataset for evaluating exposure. epa.govwindows.netnih.gov Data from NHANES have consistently shown widespread exposure to multiple phthalates among the U.S. population. windows.netnih.gov While the primary metabolite MiDP is often infrequently detected, oxidative metabolites of DIDP, such as monocarboxynonyl phthalate (MCNP), are measured and indicate that exposure to the parent compound is common. nih.govnih.gov The NHANES data allows for analysis of exposure levels across different age groups, sexes, and race/ethnicities. nih.gov

Germany: German Environmental Survey (GerES) The GerES program is a large-scale, nationwide study that has been monitoring the German population's exposure to environmental pollutants since the 1980s. peren-revues.frresearchgate.net GerES combines human biomonitoring with the monitoring of pollutants in the home environment, including house dust. peren-revues.fr GerES IV (children) and subsequent surveys have analyzed urine samples for a range of phthalate metabolites, providing representative exposure data for the German population, particularly children. nih.gov These studies have been crucial in correlating indoor environmental contamination with internal body burden, finding, for example, significant correlations between certain phthalates in house dust and their corresponding metabolites in children's urine. peren-revues.fr

The data from these national surveys provide critical reference values for phthalate exposure and help identify which populations may be more highly exposed.

| Study/Survey | Population | Key Findings Related to High Molecular Weight Phthalates (HMWP) |

| NHANES (USA) | General U.S. population, ages 6+ | Widespread exposure to phthalates confirmed. Oxidative metabolites of DEHP and DiNP/DiDP are commonly detected. windows.netnih.govepa.gov |

| GerES (Germany) | German population, with a focus on children (e.g., GerES IV, V) | All measured phthalate metabolites were detected in nearly all urine samples from children. nih.gov Children showed significantly higher urine concentrations than adults analyzed in the same decade. nih.gov |

| SELMA Study (Sweden) | Pregnant Women | Levels of DEHP metabolites decreased, while metabolites of its replacements (DiNP, DiDP) increased between 2007 and 2010. diva-portal.org |

| PROGRESS Cohort (Mexico) | Pregnant Women | Concentrations of a metabolite for a DEHP alternative increased from 2007 to 2010. insp.mx |

Longitudinal Trends in Human Exposure to High Molecular Weight Phthalates

Analysis of data from biomonitoring surveys over multiple years reveals important trends in exposure to high molecular weight phthalates (HMWPs), including DIDP. These trends often reflect changes in chemical production, use, and regulation.

In the United States, analysis of NHANES data from 2001 to 2010 showed a significant decrease in exposure to di(2-ethylhexyl) phthalate (DEHP), a historically dominant HMWP. nih.govscispace.com During the same period, however, urinary concentrations of metabolites for other HMWPs, including Diisononyl phthalate (DiNP) and DIDP, showed a marked increase. nih.gov Specifically, the concentration of the DiNP metabolite, monocarboxyoctyl phthalate (MCOP), increased by 149%, and the DIDP metabolite, monocarboxynonyl phthalate (MCNP), increased by 15%. nih.gov This trend suggests a market shift where DEHP was replaced by other HMWPs like DiNP and DIDP in many applications. europa.eu

Similar trends have been observed in other countries. A study of pregnant women in Sweden (the SELMA study) between 2007 and 2010 also found decreasing levels of DEHP metabolites alongside increasing levels of DiNP and DiDP metabolites. diva-portal.org These findings highlight how regulatory pressures and voluntary industry phase-outs of certain phthalates lead to their substitution with other, structurally similar compounds, which is then reflected in population exposure patterns. diva-portal.org The continuous monitoring of these trends is crucial for evaluating the effectiveness of public health interventions and understanding the impact of chemical substitution on human exposure.

Subpopulation-Specific Exposure Profiles: Children, Adults, and Occupational Groups

Biomonitoring studies have consistently revealed that exposure to phthalates is not uniform across the population. Significant differences exist based on age, with children generally showing higher exposure levels than adults for many phthalates. europa.eunih.gov

Children vs. Adults Numerous studies, including data from NHANES in the U.S. and GerES in Germany, have found that children have higher urinary concentrations of several phthalate metabolites compared to adolescents and adults. nih.govnih.govepa.govresearchgate.net For some phthalates, children's exposure can be three to five times higher than that of adults. nih.gov This elevated exposure is attributed to several factors:

Higher intake: Children have a greater food and water intake per unit of body weight. nih.gov

Behavioral patterns: Young children have more hand-to-mouth activity, which increases the ingestion of phthalates from contaminated dust and objects. nih.gov

Proximity to sources: Children spend more time on or near the floor, where phthalate-laden dust accumulates. europa.eu

Occupational Groups While data for the general population is extensive, information on specific occupational exposures to DIDP is more limited. However, workplace environments where DIDP is produced or used in industrial processes represent a potential source of higher exposure. nih.govgreenfacts.org Exposure in these settings can occur through both inhalation of airborne particles carrying DIDP and direct dermal contact. nih.govgreenfacts.orgcpsc.gov Workers in the PVC processing industry, for example, may be exposed to higher levels of various phthalates used as plasticizers. nih.gov

| Subpopulation | Relative Exposure Level | Primary Reasons for Differential Exposure |

| Infants & Young Children | Higher | Greater intake per unit body weight, frequent hand-to-mouth behavior, proximity to contaminated dust. nih.govnih.govnih.gov |

| Adults | Lower | Lower relative intake, different behavioral patterns. nih.gov |

| Occupational Groups | Potentially Higher | Direct handling of materials, inhalation of contaminated air in industrial settings where DIDP is produced or used. nih.govgreenfacts.org |

Pathways of Human Exposure to Diisodecyl Phthalate and its Metabolism to this compound

Human exposure to the parent compound, Diisodecyl phthalate (DIDP), is widespread due to its extensive use as a plasticizer in flexible PVC and other polymers. greenfacts.org Because DIDP is not chemically bound to the plastic matrix, it can leach out over time, leading to human contact through multiple pathways. scispace.com

The primary routes of exposure for the general population are:

Ingestion: This is considered a major exposure route. nih.gov DIDP can migrate from food packaging materials into foodstuffs, particularly fatty foods. cpsc.gov Contaminated indoor dust can also be inadvertently ingested, which is a significant pathway for children. europa.eunih.gov

Dermal Absorption: Direct contact with consumer products containing DIDP, such as vinyl flooring, cables, and synthetic leather, can lead to absorption through the skin, though this is generally considered a lesser pathway compared to ingestion. nih.govgreenfacts.org

Once inside the body, DIDP undergoes rapid metabolism. nih.govnih.gov The metabolic process begins with a Phase I reaction, where esterase or lipase (B570770) enzymes hydrolyze one of the two ester bonds of the DIDP molecule. researchgate.net This initial step converts the parent diester into its corresponding monoester, this compound (MiDP), and an alcohol. researchgate.net

Following its formation, MiDP can be excreted, but it is also readily subject to further Phase I metabolism. The alkyl side chain of MiDP is oxidized to produce several secondary metabolites, including hydroxylated (MHiDP), oxo (MOiDP), and carboxylated (MCiNP) versions. nih.govnih.govcpsc.gov These oxidative metabolites are more water-soluble and are efficiently excreted in the urine. researchgate.net Biomonitoring studies show that these secondary metabolites are found in much higher concentrations in urine than the primary metabolite MiDP, making them more sensitive and reliable biomarkers of DIDP exposure. nih.govnih.gov

Environmental Fate, Transport, and Ecotoxicology of Monoisodecyl Phthalate

Environmental Distribution and Partitioning Behavior of Diisodecyl Phthalate (B1215562) and its Monoester Metabolites

The parent compound of MIDP, diisodecyl phthalate (DIDP), is released into the environment through various industrial and consumer applications. canada.ca Its physical and chemical properties dictate its distribution and partitioning in different environmental compartments.

Due to its low water solubility and high potential for partitioning into organic carbon, DIDP released into water tends to distribute into sediment and suspended particulate matter. canada.cacanada.ca When released into the air, it is expected to deposit onto soil and sediments. canada.cacanada.ca In soil, DIDP is predicted to remain in this compartment with a low likelihood of leaching into groundwater. canada.cacanada.ca Consequently, soil and sediment are the primary environmental sinks for DIDP. epa.govcanada.ca Monitoring data has confirmed the presence of DIDP in various environmental matrices. For instance, a survey in Japan found DIDP in river and lake water, as well as in coastal sediments. nih.gov In Sweden, DIDP was detected in urban run-off and sediment samples. nih.gov The monoester metabolite, monoisodecyl phthalate, has also been detected in water and sediments. researchgate.net

Sorption Potential to Suspended Solids and Sediments

This compound (MIDP) is a primary metabolite of Diisodecyl phthalate (DIDP), a high-production-volume industrial chemical used as a plasticizer. sfu.caeuropa.eu The environmental distribution of both the parent compound and its metabolite is significantly influenced by their tendency to sorb to particulate matter.

Due to its low water solubility and high potential for partitioning into organic carbon, DIDP released into aquatic environments tends to associate with sediment and suspended particulate matter. canada.ca While its primary metabolite, this compound, is more water-soluble and thus more bioavailable than the parent diester, it still exhibits a notable potential for sorption. europa.euepa.gov The octanol-water partition coefficient (log Kow), a key indicator of a substance's tendency to associate with organic matter, provides insight into this behavior.

Detailed research on the biodegradation of various mono-alkyl phthalate esters (MPEs) in natural marine and freshwater sediments has provided specific data on the sorption potential of MIDP. sfu.ca These studies are crucial for understanding the persistence and distribution of these compounds in aquatic systems.

Table 1: Biodegradation and Sorption Data for this compound in Sediments

| Compound Name | Abbreviation | Log Kow | Biodegradation Half-Life (days) | Lag Phase (hours) | Sediment Type |

|---|

Source: Adapted from Otton et al. (2008) as cited in a 2008 study on the biodegradation of mono-alkyl phthalate esters in natural sediments. sfu.ca

The sorption of phthalates to sediments is not always a simple partitioning process. Studies on other phthalates, such as Dimethyl phthalate (DMP) and Di-(2-ethyl-hexyl) phthalate (DEHP), have shown that their sorption can include both reversible and irreversible mechanisms, with factors other than just organic carbon content, such as sediment surface area and cation exchange capacity, playing a role. nih.gov This suggests that the interaction of MIDP with sediments could be similarly complex.

Ecotoxicological Implications of this compound and Related Phthalates on Aquatic Organisms

The presence of phthalates and their metabolites in aquatic ecosystems raises concerns about their potential toxic effects on living organisms. researchgate.net Understanding these implications requires a comparative look at the behavior and toxicity of both the parent diesters and their monoester degradation products.

Bioavailability of Monoesters Compared to Parent Diesters

A critical factor in determining the potential for toxic effects is the bioavailability of a chemical, or the extent to which it can be taken up by an organism. In the case of phthalates, the monoester metabolites are generally more bioavailable than their parent diesters. europa.eu

This compound is noted to be less hydrophobic, more soluble, and consequently more bioavailable than its parent compound, DIDP. europa.euepa.gov This increased bioavailability is a common characteristic among phthalate monoesters. sfu.ca The lower octanol-water partition coefficients (Kow) of monoalkyl phthalate esters (MPEs) compared to their corresponding dialkyl phthalate esters (DPEs) is a primary reason for this difference. sfu.ca

However, the bioaccumulation of phthalates in the food chain appears to be limited by the ability of many organisms to metabolize these compounds. mst.dk Studies have shown that fish, in particular, can metabolize DPEs, creating a pool of MPEs. core.ac.uk It appears that a significant portion of the MPEs found in fish originates from the degradation of parent PAEs within the organism itself, rather than from the direct uptake of MPEs from the water. nih.gov This metabolic capability generally increases at higher trophic levels. mst.dk

Comparative Toxicity of Phthalate Monoesters to Aquatic Biota

While monoesters are more bioavailable, research indicates they are generally less toxic to aquatic organisms than their parent diester compounds. nih.govresearchgate.net This has been demonstrated through standardized toxicity tests on various aquatic species.

A systematic investigation into the aquatic toxicity of several phthalic acid monoesters and diesters evaluated their effects on bacteria (Vibrio fischeri), green algae (Pseudokirchneriella subcapitata), and crustaceans (Daphnia magna). nih.gov The results showed that the toxicity of phthalate diesters, such as dibutyl phthalate and butylbenzyl phthalate, was generally higher than that of their monoester degradation products. nih.gov For instance, the median effective concentration (EC50) for monodecyl phthalate in the bacterial toxicity test was 2.3 mg/L. nih.gov

Table 2: Comparative Aquatic Toxicity (EC50) of Selected Phthalate Monoesters and Diesters

| Compound | Organism | EC50 (mg/L) |

|---|---|---|

| Monodecyl phthalate | Vibrio fischeri (bacteria) | 2.3 |

| Monomethyl phthalate | Vibrio fischeri (bacteria) | 4,130 |

| Dimethyl phthalate | Daphnia magna (crustacean) | 377 |

| Diethyl phthalate | Daphnia magna (crustacean) | 90 |

| Dibutyl phthalate | Pseudokirchneriella subcapitata (algae) | 0.96 |

Source: Data from a comparative study on the toxicity of mono- and diesters of o-phthalic esters. nih.gov

Impact on Aquatic Ecosystem Health Indicators

The presence of phthalates and their metabolites can serve as indicators of environmental contamination and may have sublethal effects on aquatic ecosystems. Phthalates are recognized as endocrine-disrupting chemicals that can lead to developmental and reproductive issues in wildlife. iwaponline.comresearchgate.net

Advanced Analytical Methodologies for Monoisodecyl Phthalate Research

Historical and Current Analytical Techniques for Phthalate (B1215562) Metabolites

The analysis of phthalate metabolites has evolved significantly. Historically, techniques such as gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) were utilized for measuring phthalates in various samples. cdc.gov Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection have also been employed. cdc.gov However, these earlier methods often lacked the sensitivity and selectivity required for detecting trace levels of metabolites in complex biological and environmental matrices. cdc.govfrontiersin.org

Currently, the gold standard for phthalate metabolite analysis, including MIDP, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.comuq.edu.au This technique offers superior sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. nih.govresearchgate.net Isotope dilution LC-MS/MS is considered a highly precise method for analyzing trace levels of these compounds. frontiersin.orgresearchgate.net While GC-MS is still used, it often requires a derivatization step to analyze polar and thermally unstable phthalate metabolites, a step that modern GC-MS methods are beginning to eliminate. frontiersin.org

Sample Preparation and Extraction Strategies for Diverse Matrices

Effective sample preparation is a critical step in the analysis of monoisodecyl phthalate to remove interferences and concentrate the analyte. The choice of extraction method depends on the sample matrix, which can range from biological fluids like urine and blood to environmental samples such as water, sediment, and biota, as well as consumer products. nih.govcore.ac.ukcpsc.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This method is frequently used for non-fatty liquid samples, employing solvents like n-hexane to isolate phthalates. core.ac.ukeuropa.eu

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating phthalate metabolites from various matrices, including urine and water. nih.goveuropa.eunih.gov It can be performed offline or online, with online SPE coupled with LC-MS/MS offering a rapid and automated approach. uq.edu.au

Accelerated Solvent Extraction (ASE): This technique is used for extracting analytes from solid and semi-solid environmental samples like sediments and tissues. nih.gov

For biological samples, particularly urine, an enzymatic deconjugation step using β-glucuronidase is often performed prior to extraction to release the conjugated monoester metabolites. nih.govnih.govnih.gov

Below is an interactive table summarizing common sample preparation techniques for different matrices.

| Matrix | Preparation/Extraction Technique | Key Considerations |

| Urine | Enzymatic Deconjugation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Enzymatic step is crucial for total metabolite concentration. nih.govnih.gov |

| Blood/Serum | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Matrix effects can be a challenge. nih.gov |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Trace levels require sensitive methods. nih.gov |

| Sediment/Soil | Accelerated Solvent Extraction (ASE), Soxhlet Extraction | Requires robust extraction to release bound analytes. nih.gov |

| Consumer Products | Solvent Extraction | The type of plastic and other components can interfere with extraction. |

Development and Validation of High-Sensitivity Methods for Trace-Level Detection

The need to detect minute quantities of this compound and other phthalate metabolites has driven the development of highly sensitive analytical methods. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a prominent technique that allows for rapid and sensitive analysis. nih.govoup.com

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified. For MIDP and other phthalate metabolites, modern methods achieve LODs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. frontiersin.orguq.edu.aunih.gov

Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a specific range. uq.edu.au

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the results. uq.edu.au

Recovery: This determines the efficiency of the extraction process. nih.gov

The use of isotopically labeled internal standards is a common practice to improve the accuracy and precision of the analysis by correcting for matrix effects and variations in sample preparation. uq.edu.aucdc.gov

The following table presents typical detection limits achieved by modern analytical methods for phthalate metabolites.

| Analytical Method | Matrix | Typical Limit of Detection (LOD) |

| LC-MS/MS | Urine | 0.01-0.5 ng/mL uq.edu.au |

| LC/ESI-MS/MS | Seawater | 0.19-3.98 ng/L nih.gov |

| LC/ESI-MS/MS | Sediment & Biota | 0.024-0.99 ng/g nih.gov |

| GC-MS (without derivatization) | Standard Solution | 0.029-0.049 ng (per 2 µL injection) frontiersin.org |

Application of High-Resolution Mass Spectrometry for Structural Elucidation and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a powerful tool in phthalate research, offering highly accurate mass measurements that aid in the structural elucidation of unknown metabolites and the differentiation of isomers. nih.govlcms.cz This is particularly important for compounds like this compound, as DIDP is a complex mixture of isomers. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (QToF) and Orbitrap-based systems, provide mass resolutions high enough to distinguish between compounds with very similar masses. nih.govlcms.cz By determining the exact mass of a molecule and its fragments, HRMS can help confirm the elemental composition and structure of the analyte. lcms.cz This capability is crucial for differentiating between isomers of this compound and other co-eluting compounds that may have the same nominal mass but different exact masses. nih.govlcms.cz

Addressing Laboratory Contamination Challenges in Phthalate Analysis

A significant challenge in the analysis of phthalates, including this compound, is the ubiquitous presence of these compounds in the laboratory environment, which can lead to sample contamination and inaccurate results. europa.eutandfonline.comnih.gov Phthalates are commonly found in a wide range of laboratory materials, including plasticware, solvents, and even dust. tandfonline.comnih.govresearchgate.net

To mitigate the risk of contamination, laboratories employ a variety of control measures:

Use of Phthalate-Free Materials: Whenever possible, glassware is used instead of plastic. All labware should be thoroughly cleaned, often by baking at high temperatures or rinsing with high-purity solvents. cdc.govwho.int

Procedural Blanks: Analyzing blank samples alongside the actual samples helps to identify and quantify any background contamination. nih.gov

Minimizing Sample Handling: Streamlining analytical procedures to reduce the number of steps and the amount of solvents and materials used can help minimize contamination. cdc.gov

Dedicated Laboratory Space: Some laboratories have dedicated spaces with controlled environments, such as floors and surfaces made of non-PVC materials, to reduce background levels of phthalates. europa.eu

Solvent Purification: Solvents can be a source of contamination and may need to be purified before use. nih.gov

By implementing these stringent measures, analytical laboratories can minimize background contamination and ensure the integrity and accuracy of their data on this compound and other phthalates.

Academic Frameworks for Risk Assessment of Monoisodecyl Phthalate and Diisodecyl Phthalate

Integration of Toxicokinetic and Biomonitoring Data in Risk Assessment Models

Toxicokinetic and biomonitoring data are crucial for understanding the potential risks associated with diisodecyl phthalate (B1215562) (DIDP) exposure and its metabolite, monoisodecyl phthalate (MIDP). In humans, phthalates are rapidly metabolized to their monoesters, which can then be further transformed and excreted. nih.gov The measurement of these metabolites in urine serves as a reliable biomarker for assessing human exposure from various sources and routes. nih.govepa.gov

Following oral administration in animal studies, DIDP is absorbed from the gastrointestinal tract, metabolized, and its metabolites are excreted primarily through feces and urine. cpsc.gov The major metabolites detected in urine are phthalic acid and oxidized monoester derivatives, while the parent compound, oxidized monoester derivatives, and MIDP are found in the feces. industrialchemicals.gov.au This metabolic pathway underscores the importance of including metabolites like MIDP in exposure assessments.

Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), have consistently detected metabolites of DIDP in the general population, indicating widespread exposure. semanticscholar.org These biomonitoring data can be integrated into risk assessment models through a process known as reverse dosimetry. This technique uses the concentrations of metabolites in urine to estimate the daily intake of the parent phthalate. nih.gov This approach provides a more accurate picture of internal exposure compared to indirect methods that rely on product use surveys and assumptions about environmental concentrations. nih.gov

Hazard Identification and Dose-Response Characterization for Phthalates

The hazard identification and dose-response characterization for this compound (MIDP) are primarily conducted through studies on its parent compound, diisodecyl phthalate (DIDP). In repeated-dose oral studies in rats, the main effects observed from DIDP exposure were increased liver weights and effects on lipid metabolism, without associated pathological changes at lower doses. industrialchemicals.gov.au The No-Observed-Adverse-Effect Level (NOAEL) for these effects was established at 60 mg/kg bw/day. industrialchemicals.gov.au

Developmental toxicity studies in rats have shown an increased incidence of fetal variations, such as rudimentary lumbar ribs, at high doses of DIDP. industrialchemicals.gov.au However, these were not considered profound signs of developmental toxicity, leading to a developmental NOAEL of 500 mg/kg bw/day. industrialchemicals.gov.au The primary health concern for many phthalates is their potential anti-androgenic effects, which can lead to a "phthalate syndrome" of male reproductive developmental issues in animal studies. nih.govnih.gov While some phthalates are known to act via this mechanism, the evidence for strong anti-androgenic effects from DIDP is less clear compared to other phthalates like DBP or DEHP.

The dose-response assessment for phthalates often involves determining a point of departure (POD), such as a NOAEL or a Benchmark Dose (BMD), from animal studies. nih.govepa.gov This POD is then used to derive health-based guidance values like a Tolerable Daily Intake (TDI) or a Reference Dose (RfD) for humans. nih.gov For DIDP, the European Chemicals Bureau has established a TDI. industrialchemicals.gov.au

It is important to note that while the risk assessment is performed using data from the parent compound, the primary metabolite, this compound, is recognized as a substance of interest. europa.eu As it is less hydrophobic than DIDP, it is considered more bioavailable, though a lack of specific effects data for MIDP itself is a recognized data gap. europa.eu

Methodologies for Cumulative Risk Assessment of Phthalate Mixtures

Humans are typically exposed to a mixture of different phthalates from various sources, which necessitates a cumulative risk assessment (CRA) to evaluate the combined effects. chemtrust.orgeli.org The primary approach for the CRA of phthalates is based on the principle of dose addition. nih.govcanada.ca This method assumes that the chemicals in the mixture act through a common mode of action to produce similar toxicological effects. canada.ca For phthalates, the common adverse outcome often considered is their anti-androgenic activity, which can impair male reproductive tract development. nih.govepa.gov

The National Research Council of the National Academy of Sciences has recommended that the U.S. Environmental Protection Agency (EPA) conduct cumulative risk assessments for phthalates that inhibit fetal testosterone (B1683101) production. nih.gov This recommendation extends to other anti-androgenic chemicals, even if their mechanisms of action differ, based on the common adverse outcome. nih.govacs.org

In practice, a CRA involves identifying a group of phthalates with a common adverse effect, gathering data on their toxicity and human exposure, and then combining the risks. canada.ca Biomonitoring data, which provides an integrated measure of exposure to multiple phthalates, is invaluable for these assessments. nih.govepa.gov

The Hazard Index (HI) is a widely used tool in the cumulative risk assessment of phthalate mixtures. canada.caeuropa.eu The HI is calculated by summing the hazard quotients (HQs) of the individual phthalates in the mixture. The HQ for each phthalate is the ratio of its estimated exposure level to its acceptable exposure level (e.g., TDI or RfD). An HI value greater than 1 suggests a potential for adverse health effects from the combined exposure. nih.gov

Studies using biomonitoring data from NHANES have applied the HI approach to assess the cumulative risk of phthalate exposure in the U.S. population. nih.gov These assessments have shown that while most individuals have an HI below 1, a small percentage of the population may exceed this threshold, indicating a potential health concern. nih.gov

This data gap means that the risk from MIDP can only be considered indirectly through the assessment of DIDP. europa.eu Regulatory bodies and research institutions recognize the need to address such data gaps. cpsc.govcanada.ca In the absence of specific data for a metabolite, risk assessments often rely on the assumption that the toxicity of the metabolite is similar to that of the parent compound, or they may apply additional uncertainty factors to account for the lack of data.

For phthalates in general, when data for a specific compound is lacking, a "read-across" approach may be used. canada.ca This involves using data from structurally similar chemicals to predict the toxicity of the substance with data gaps. This approach is being considered for a group of 14 phthalates under the Canadian Environmental Protection Act (CEPA). canada.ca

Challenges in Setting Acceptable Exposure Levels for Phthalate Metabolites

Establishing acceptable exposure levels, such as Biomonitoring Equivalents (BEs) or Human Biomonitoring Guidance Values (HBM-GVs), for phthalate metabolites presents several challenges. nih.govnih.govepa.gov These values are derived by integrating toxicokinetic data with existing health-based exposure guidelines (e.g., TDIs or RfDs) for the parent compounds. nih.gov

One major challenge is the variability and uncertainty in the toxicokinetic data. The fraction of a parent phthalate that is excreted as a specific metabolite can vary between individuals and may be dose-dependent. nih.gov This variability can lead to a range of possible BE values, making it difficult to establish a single, definitive guidance value.

Another challenge is that different regulatory agencies may have different TDI or RfD values for the same parent phthalate, based on their interpretation of the available toxicological studies. nih.gov This can result in different BEs or HBM-GVs for the same metabolite, leading to potential inconsistencies in risk interpretation. nih.govepa.gov

Furthermore, for many phthalate metabolites, including this compound, there is a lack of specific toxicity data. europa.eu This means that the acceptable exposure levels are based on the toxicity of the parent compound, which may not fully capture the potential risks associated with the metabolite itself. The development of more comprehensive toxicological databases for phthalate metabolites is needed to refine these guidance values and reduce uncertainty in risk assessments. researchgate.nethbm4eu.eu

Data Tables

Table 1: Toxicokinetic and Hazard Identification Information for Diisodecyl Phthalate (DIDP) and this compound (MIDP)

| Parameter | Finding | Source |

| Parent Compound | Diisodecyl phthalate (DIDP) | industrialchemicals.gov.au |

| Primary Metabolite | This compound (MIDP) | industrialchemicals.gov.aueuropa.eu |

| Absorption (Oral, Rats) | Incomplete and decreases with increasing dose of DIDP. | industrialchemicals.gov.au |

| Excretion | Primarily in feces and urine. MIDP detected in feces. | industrialchemicals.gov.au |

| Primary Hazard Endpoint (DIDP) | Increased liver weights and effects on lipid metabolism in rats. | industrialchemicals.gov.au |

| Developmental Toxicity (DIDP) | Increased fetal variations at high doses in rats. | industrialchemicals.gov.au |

| NOAEL (Systemic, Rats) | 60 mg/kg bw/day | industrialchemicals.gov.au |

| NOAEL (Developmental, Rats) | 500 mg/kg bw/day | industrialchemicals.gov.au |

| MIDP Specific Effects Data | Lacking, considered a data gap. | europa.eu |

Table 2: Cumulative Risk Assessment Methodologies for Phthalates

| Methodology | Description | Application to Phthalates | Source |

| Dose Addition | Assumes chemicals with a common mode of action have additive effects. | Primary approach for phthalate mixtures, especially those with anti-androgenic effects. | nih.govcanada.ca |

| Hazard Index (HI) | Sum of hazard quotients for individual chemicals. HI > 1 indicates potential risk. | Used with biomonitoring data to assess cumulative risk from phthalate mixtures. | nih.govcanada.ca |

| Maximum Cumulative Ratio (MCR) | Quantifies the contribution of a single chemical to the total cumulative risk. | Helps identify the main drivers of risk in individuals with high cumulative exposure. | nih.gov |

Emerging Research Directions and Policy Implications

Investigating Long-Term Epigenomic and Transgenerational Consequences of Phthalate (B1215562) Exposure

A significant frontier in toxicology is the study of how environmental exposures can induce changes in gene expression without altering the DNA sequence itself—a field known as epigenetics. Research is increasingly focused on whether phthalates, including high molecular weight compounds like those in the isodecyl phthalate family, can cause such changes and if these effects can be passed down through generations.

Phthalates are not covalently bound to plastic polymers and can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. nih.govfrontiersin.orgacs.org Several studies suggest that phthalates can act as endocrine disruptors and may cross the placental barrier, potentially affecting the developing fetus. nih.govnih.govfrontiersin.org This has prompted investigations into their role in the Developmental Origins of Health and Disease (DOHaD), a concept that links early-life exposures to later health outcomes.

Key research findings in this area include:

DNA Methylation Changes: Exposure to certain phthalates has been associated with altered DNA methylation patterns in placental tissue and cord blood. frontiersin.orgnih.gov For instance, prenatal exposure to some phthalates has been linked to changes in the methylation of specific genes and repetitive elements like Long Interspersed Nucleotide Elements (LINE-1), which could serve as biomarkers for exposure and effect. nih.gov

Transgenerational Inheritance: Animal studies have shown that in utero exposure to phthalate mixtures can lead to the transgenerational inheritance of certain conditions, such as reproductive system abnormalities and obesity. nih.govplos.org These effects are thought to be transmitted through the germline (sperm or egg) via epigenetic modifications, such as altered DNA methylation in sperm. nih.govnih.govoup.com A true transgenerational effect is observed in the F3 generation (great-grandchildren of the exposed pregnant female), as this is the first generation not directly exposed to the initial chemical stressor. nih.gov

While much of this research has focused on more well-known phthalates like Di(2-ethylhexyl) phthalate (DEHP), the findings raise important questions about other phthalates, including Monoisodecyl phthalate. researchgate.net Future studies are needed to examine the specific epigenomic and transgenerational effects of a wider range of phthalates and their mixtures to better understand the full scope of their potential long-term impacts. nih.gov

Research on Mixtures of Phthalates and Other Environmental Contaminants

In real-world scenarios, human exposure is not limited to a single chemical but involves complex mixtures of various compounds from multiple sources. nih.gov Recognizing this, a growing body of research is dedicated to understanding the combined effects of co-exposure to different phthalates and other classes of environmental contaminants. This compound is part of this complex exposure profile.

Phthalates are often found alongside other pollutants, such as Polycyclic Aromatic Hydrocarbons (PAHs), which are products of incomplete combustion, and other plasticizers like Bisphenol A (BPA). nih.govconsensus.appnih.gov Studying these mixtures is critical because their combined effect can be different from the sum of their individual effects, a phenomenon known as synergism or antagonism.

Recent studies have highlighted the importance of mixture toxicology:

Phthalates and PAHs: Co-exposure to phthalates and PAHs during pregnancy has been investigated for its potential impact on neonatal outcomes. consensus.app Studies have also explored the association between mixed exposure to these compounds and markers of inflammation. nih.gov

Mixtures of Different Phthalates: Research on zebrafish embryos has shown that a mixture of six different phthalates, including high molecular weight compounds like Diisodecyl phthalate (DIDP), can have significant toxic effects. mdpi.comnih.gov

Phthalates and Other Plastic-Related Chemicals: Studies combining phthalates like DEHP and Dibutyl phthalate (DBP) with BPA have demonstrated that the mixture can induce more significant changes in certain biological parameters in animal models than the individual substances alone. nih.gov

This research underscores the need to move beyond single-chemical risk assessments. Future investigations will likely focus on identifying common mixtures found in human populations and using advanced statistical models, such as Bayesian kernel machine regression (BKMR), to untangle the health effects of these complex co-exposures. nih.govspringermedizin.de

Development and Assessment of Alternative Plasticizers and their Metabolites

In response to regulations and consumer demand, there has been a significant shift towards replacing certain phthalates, particularly those with demonstrated endocrine-disrupting properties, with alternative plasticizers. mdpi.com However, the introduction of these alternatives necessitates a thorough assessment to ensure they are genuinely safer and to avoid "regrettable substitutions," where a new chemical turns out to be as harmful, or even more so, than the one it replaced.

A variety of chemical classes are being used or developed as alternative plasticizers. The assessment of these compounds involves evaluating not only the parent compound but also its metabolites, as the body can transform the original chemical into more or less toxic substances. su.se

Table 1: Examples of Alternative Plasticizers and Their Status

| Alternative Plasticizer Class | Example Compound(s) | Common Applications | Assessment Focus |

| Cyclohexanoates | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Medical devices, toys, food packaging | Exposure is widespread; metabolites are detected in biomonitoring studies. cdc.govnih.govmdpi.com |

| Terephthalates | Di(2-ethylhexyl) terephthalate (B1205515) (DEHTP or DOTP) | Food packaging, consumer products | Metabolites are commonly found in human urine, sometimes at high levels. nih.gov |

| Citrates | Tributyl acetyl citrate (B86180) (ATBC) | Packaging, medical devices | Investigated as a replacement for traditional phthalates. mdpi.com |

| Adipates | Di(2-ethylhexyl) adipate (B1204190) (DEHA) | General-purpose plasticizer | Metabolites are monitored in human samples, particularly in clinical settings. uantwerpen.be |

| Benzoates | Various | Adhesives, sealants, coatings | Used for decades, undergoing continued evaluation. su.se |

Research shows that human exposure to these alternatives is becoming widespread. For example, metabolites of DINCH and DEHTP are now commonly detected in human biomonitoring studies, sometimes at concentrations comparable to or higher than the phthalates they are replacing. nih.govmdpi.com This highlights the critical need for continued research into the potential health effects of these replacement chemicals and their metabolites to inform safe and sustainable material design. frontiersin.org

Harmonization of Global Biomonitoring Data and Risk Assessment Methodologies

As the body of research on phthalates and their alternatives grows, so does the need for standardized methods for monitoring human exposure and assessing risk. Harmonization across different countries and regulatory bodies is essential for comparing data, identifying global trends, and establishing coherent public health policies. researchgate.net

Human biomonitoring, which typically involves measuring the concentration of phthalate metabolites in urine, is a key tool for assessing exposure. cdc.gov However, methodologies can vary between laboratories and regions. Similarly, risk assessment approaches, which use data on exposure and toxicity to determine acceptable intake levels (e.g., Tolerable Daily Intake or TDI), can differ. phfscience.nzssu.ac.ir

Key areas for harmonization include:

Analytical Methods: Ensuring consistency in laboratory techniques for measuring metabolites to allow for comparable data across studies and populations. cdc.gov

Biomonitoring Equivalents (BEs): Developing BEs, which are screening values that link chemical concentrations in biological samples (like urine) to existing health-based exposure guidance values (like a TDI), providing a direct way to interpret biomonitoring data in a health risk context.

Cumulative Risk Assessment: Moving towards risk assessments that consider the combined effects of exposure to multiple phthalates with similar mechanisms of action, rather than assessing each chemical in isolation. cpsc.govnih.gov

International collaboration is crucial for achieving this harmonization, which will ultimately lead to a more robust and globally consistent approach to managing the risks associated with phthalates and other plasticizers. researchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting monoisodecyl phthalate in environmental and biological matrices?

- Methodological Answer : this compound (a primary metabolite of diisodecyl phthalate, DIDP) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. For environmental samples (e.g., water, soil), solid-phase extraction (SPE) followed by derivatization is advised to enhance sensitivity. In biological matrices (e.g., urine, serum), enzymatic deconjugation (e.g., β-glucuronidase treatment) is critical to account for phase II metabolites . Calibration standards should include matrix-matched controls to address ion suppression effects.

Q. How does this compound form in the environment, and what factors influence its degradation?

- Methodological Answer : this compound arises from biotic (microbial) and abiotic (photolysis, hydrolysis) degradation of DIDP. Experimental studies show that aerobic conditions favor rapid biodegradation (half-life: days to weeks), whereas anaerobic environments may prolong persistence due to limited microbial activity . Photolysis experiments using simulated sunlight (λ > 290 nm) and quartz reactors can replicate environmental degradation pathways, with degradation rates dependent on pH and organic carbon content .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s bioaccumulation potential across species?

- Methodological Answer : Discrepancies in bioaccumulation studies (e.g., low bioaccumulation in fish vs. potential biomagnification in mammals) require species-specific metabolic profiling. Use in vitro hepatocyte assays to compare esterase activity across taxa. For field studies, apply stable isotope tracing (e.g., ¹³C-labeled DIDP) to track metabolite distribution in food webs. Confounding factors like lipid content and trophic transfer efficiency must be standardized in experimental designs .

Q. What experimental designs are optimal for assessing this compound’s interactions with co-occurring contaminants in complex matrices?

- Methodological Answer : Co-exposure studies should employ factorial designs to evaluate additive/synergistic effects. For example, combine this compound with other phthalates (e.g., DEHP metabolites) or persistent organic pollutants (POPs) in cell-based assays (e.g., endocrine disruption via ER/AR receptor transactivation). Environmental samples require non-targeted screening (e.g., high-resolution mass spectrometry) to identify interaction byproducts. Statistical models (e.g., generalized linear mixed-effects models) can disentangle confounding variables .

Q. What are the critical data gaps in characterizing this compound’s role in cumulative risk assessments?

- Methodological Answer : Key gaps include:

- Dose-response relationships for chronic low-dose exposure, necessitating longitudinal cohort studies with repeated biomonitoring.

- Metabolite speciation : Differentiation of this compound isomers (if present) using chiral chromatography or nuclear magnetic resonance (NMR).

- Inter-laboratory variability : Harmonize analytical protocols via interlaboratory comparisons (e.g., proficiency testing programs) to reduce measurement uncertainty .

Methodological Considerations for Experimental Reproducibility

Q. How should researchers address challenges in standardizing this compound quantification across heterogeneous sample types?

- Answer : Implement the following:

- Sample preparation : Use accelerated solvent extraction (ASE) for solid matrices and lyophilization for biological fluids to minimize matrix effects.

- Quality controls : Include blanks, spikes, and duplicate analyses in each batch. Report limits of detection (LODs) and quantification (LOQs) specific to each matrix.

- Data reporting : Adhere to the "BEILSTEIN " guidelines for transparent method description, including raw data deposition in supplementary files .

Q. What strategies are effective for modeling this compound’s environmental fate under climate change scenarios?

- Answer : Integrate EPI Suite™ or QSAR models with climate projections (e.g., increased UV radiation, temperature shifts). Validate predictions using microcosm experiments that simulate extreme weather events (e.g., drought-flood cycles). Sensitivity analyses should prioritize parameters like log KOC (organic carbon partitioning) and biodegradation half-lives .

Tables: Key Parameters for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.